

A Technical Guide to DL-Mannitol-¹³C for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Mannitol-13C*

Cat. No.: *B15555174*

[Get Quote](#)

For Immediate Release: A Comprehensive Overview for Scientific Professionals

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, and applications of DL-Mannitol-¹³C. This isotopically labeled sugar alcohol is a critical tool in metabolic research, offering a stable, non-radioactive tracer for elucidating complex biological pathways.

Molecular Structure and Chemical Identity

DL-Mannitol-¹³C is an isotopically labeled form of mannitol, a six-carbon sugar alcohol. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D-Mannitol and L-Mannitol enantiomers. The "¹³C" suffix specifies the presence of a stable carbon-13 isotope at a designated position within the molecule, replacing the more common carbon-12. This isotopic enrichment allows for the tracking and quantification of mannitol in various biological and chemical systems using mass spectrometry and NMR spectroscopy.

The specific position of the ¹³C label can vary, with common variants including labeling at the C1, C2, or all six carbon positions (uniformly labeled, or U-¹³C₆). For instance, D-Mannitol-1-¹³C has the isotopic label at the first carbon position.^{[1][2]} The molecular structure of one enantiomer, D-Mannitol-1-¹³C, is depicted below.

Caption: Fischer projection of D-Mannitol-1-¹³C.

Physicochemical and Quantitative Data

The incorporation of a ^{13}C isotope results in a slight increase in the molecular weight of mannitol compared to its unlabeled counterpart.^[3] Other physicochemical properties remain largely unchanged. The following table summarizes key quantitative data for a representative labeled mannitol, D-Mannitol-1- ^{13}C .

Property	Value	Reference(s)
Chemical Formula	$\text{HOCH}_2[\text{CH}(\text{OH})]_4^{13}\text{CH}_2\text{OH}$	[1]
Molecular Weight	183.16 g/mol	[1] [2] [4]
CAS Number (Labeled)	132202-29-0 (for D-Mannitol-1- ^{13}C)	[1] [2]
CAS Number (Unlabeled)	69-65-8 (for D-Mannitol)	[2]
Isotopic Purity	≥ 98 atom % ^{13}C	[1] [2]
Physical Form	Solid	[1]
Melting Point	167-170 °C	[1]
SMILES String	OC--INVALID-LINK---- INVALID-LINK----INVALID- LINK----INVALID-LINK-- [13CH2]O	[1]
InChI Key	FBPFZTCFMRRESA- CCCNNFAYSA-N	[1]

Applications in Research

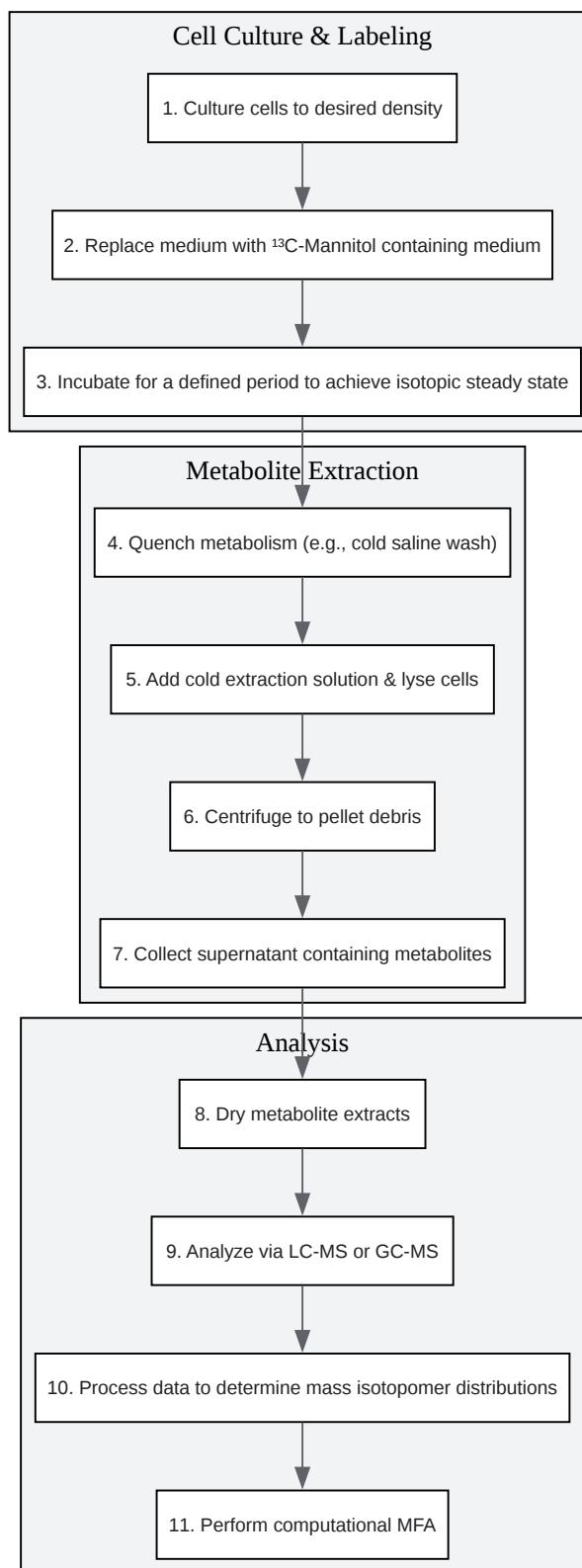
DL-Mannitol- ^{13}C is a versatile tool in metabolic studies. Its applications include, but are not limited to:

- Metabolic Flux Analysis (MFA): As a tracer in ^{13}C -MFA, it is used to quantify the rates of reactions in central carbon metabolism. By tracking the distribution of the ^{13}C label in downstream metabolites, researchers can understand the activity of various metabolic pathways.^[5]

- Intestinal Permeability Assessment: ^{13}C -labeled mannitol is considered a superior biomarker for measuring intestinal permeability compared to its unlabeled form. The use of the labeled compound avoids interference from endogenous or dietary sources of mannitol, leading to more accurate results.[5][6]
- Elucidation of the Mannitol Cycle: In organisms such as fungi and bacteria that possess a mannitol cycle, D-Mannitol- ^{13}C is instrumental in studying the dynamics and regulation of this pathway, which is involved in redox balance and stress protection.[5]

Experimental Protocols

The following is a generalized protocol for a ^{13}C metabolic flux analysis experiment using ^{13}C -labeled mannitol in a cell culture system. This protocol should be adapted based on the specific cell type and experimental objectives.


Protocol: ^{13}C -MFA with DL-Mannitol- ^{13}C Tracer

Objective: To quantify metabolic fluxes through central carbon metabolism.

Materials:

- Mammalian or microbial cell line of interest
- Appropriate cell culture medium
- DL-Mannitol- ^{13}C (or a specific labeled isomer like D-Mannitol-1- ^{13}C)
- Phosphate-buffered saline (PBS), ice-cold
- Extraction solution (e.g., 80% methanol, -80°C)
- Centrifuge, lyophilizer, and sample vials
- LC-MS or GC-MS system for metabolite analysis

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Procedure:

- Cell Seeding and Growth: Seed cells in appropriate culture plates and grow until they reach the desired confluence or cell density.
- Isotopic Labeling: Remove the standard culture medium and replace it with a medium containing a known concentration of DL-Mannitol-¹³C as the tracer.
- Incubation: Incubate the cells under standard conditions for a duration sufficient to reach isotopic steady-state in the metabolites of interest.
- Metabolism Quenching and Metabolite Extraction:
 - Rapidly wash the cells with ice-cold PBS to quench metabolic activity.
 - Immediately add a pre-chilled extraction solution (e.g., 80% methanol) to the cells.
 - Harvest the cell lysate.
 - Centrifuge the lysate at a high speed and low temperature to pellet cell debris.
 - Collect the supernatant, which contains the intracellular metabolites.[\[5\]](#)
- Sample Preparation and Analysis:
 - Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
 - Reconstitute the dried extracts in a suitable solvent for analysis.
 - Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distribution of key metabolites.
- Data Interpretation: Use the resulting mass isotopomer data in computational models to calculate intracellular metabolic fluxes.

This protocol provides a foundational framework. Optimization of cell numbers, labeling duration, and extraction methods is crucial for high-quality results.

Safety and Handling

DL-Mannitol-¹³C should be handled in accordance with standard laboratory safety procedures. It is a non-radioactive, stable isotope. Store at room temperature, protected from light and moisture.[\[2\]](#) For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Mannitol-1-¹³C 13C 99atom 132202-29-0 [sigmaaldrich.com]
- 2. D-Mannitol (1-¹³C, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-(1-¹³C)Mannitol | C6H14O6 | CID 71309249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to DL-Mannitol-¹³C for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555174#what-is-the-molecular-structure-of-dl-mannitol-13c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com